11,11-Dimethoxyundec-2-ene
Description
Contextual Significance of Unsaturated Acetals in Organic Chemistry
Historically, acetals have been primarily regarded as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions. uni-muenchen.de However, the concept of the acetal (B89532) group in α,β-unsaturated systems has evolved significantly. Far from being a passive spectator, the acetal moiety in these compounds can actively participate in and direct the course of chemical reactions. oup.combenthamscience.com
α,β-Unsaturated acetals are now recognized as valuable synthetic tools capable of serving as masked acyl anions, precursors for dienophilic moieties in cycloaddition reactions, and as versatile reagents in organometallic synthesis. oup.combenthamscience.com The presence of the double bond in conjugation with the acetal group provides multiple sites for reactivity, allowing for a diverse range of chemical transformations.
Overview of Long-Chain Dimethoxyalkenes as Advanced Synthetic Building Blocks
Long-chain dimethoxyalkenes, such as 11,11-dimethoxyundec-2-ene, represent a more specialized class of unsaturated acetals. The extended carbon chain introduces lipophilicity and provides a scaffold for the synthesis of complex natural products, pheromones, and specialty materials. jst.go.jpuantwerpen.be These molecules are considered advanced synthetic building blocks because the two distinct functional groups—the alkene and the acetal—can be chemoselectively functionalized to introduce further complexity. frontiersin.org The ability to sequentially or orthogonally react at these sites is a key feature that underscores their utility in multi-step synthetic sequences.
Physicochemical Properties of this compound
While specific experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be extrapolated from its structure and data for analogous compounds.
| Property | Value | Source |
| Molecular Formula | C13H26O2 | ontosight.aieuropa.eu |
| CAS Number | 93980-81-5 | europa.euevitachem.comlookchem.comechemi.comlookchem.cn |
| Class | Alkene Ether | ontosight.ai |
| General Description | An eleven-carbon chain with a double bond at the 2-position and two methoxy (B1213986) groups at the 11-position. | ontosight.ai |
| Solubility | Expected to be soluble in organic solvents and have low solubility in water. | ontosight.ai |
| Boiling/Melting Point | Expected to have a moderate boiling point and a low melting point. | ontosight.ai |
Synthesis of this compound
The synthesis of this compound would typically proceed via the acetalization of the corresponding α,β-unsaturated aldehyde, undec-2-enal. This transformation is a common and well-established method in organic chemistry.
A general and efficient method for the synthesis of such acetals involves the reaction of the aldehyde with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. nih.gov Various catalysts can be employed, including mineral acids (e.g., HCl, H2SO4), Lewis acids (e.g., CeCl3, ZrCl4), or solid-supported acids. nih.govorganic-chemistry.org The reaction is typically driven to completion by the removal of water, often through the use of a dehydrating agent or azeotropic distillation. researchgate.net
A plausible synthetic route is outlined below:
Undec-2-enal + 2 CH3OH --[Acid Catalyst]--> this compound + H2O
For instance, a mild and effective procedure for the acetalization of α,β-unsaturated aldehydes utilizes a catalytic amount of hydrochloric acid in methanol at ambient temperature, often yielding excellent conversions and isolated yields. nih.govacs.org
Spectroscopic Data of a Representative Unsaturated Acetal
| Spectroscopic Data for (E)-1,1-Dimethoxyhex-2-ene | |
| ¹H NMR (600 MHz, CDCl₃) | δ: 5.83 (m, 1H), 5.46 (m, 1H), 4.73 (d, J = 5.4 Hz, 1H), 3.32 (s, 6H), 2.09–2.04 (m, 2H), 1.48–1.40 (m, 2H), 0.92 (t, J = 7.4 Hz, 3H) |
| ¹³C NMR (151 MHz, CDCl₃) | δ: 135.6, 126.5, 103.5, 52.6, 52.6, 34.2, 22.0, 13.7 |
Reactivity and Synthetic Applications
The synthetic potential of this compound lies in the differential reactivity of its alkene and acetal functional groups.
Reactions at the Alkene Moiety
The carbon-carbon double bond can undergo a variety of classic alkene transformations, including:
Hydrogenation: Reduction of the double bond to yield the corresponding saturated acetal, 11,11-dimethoxyundecane.
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.
Hydroboration-Oxidation: To introduce a hydroxyl group at the C-3 position.
Ozonolysis: Cleavage of the double bond to yield two smaller carbonyl-containing fragments.
Reactions at the Acetal Moiety
The acetal group is generally stable to basic and nucleophilic reagents but reactive under acidic conditions. Lewis acids can promote the reaction of acetals with various nucleophiles. wikipedia.org For example, the reaction of α,β-unsaturated acetals with Grignard reagents in the presence of titanium tetrachloride (TiCl₄) can lead to the formation of allyl ethers. oup.com This reaction proceeds via the formation of an oxocarbenium ion intermediate. rsc.org
Furthermore, the acetal can be hydrolyzed back to the aldehyde under aqueous acidic conditions, allowing for the deprotection and further functionalization of the carbonyl group.
Structure
2D Structure
3D Structure
Properties
CAS No. |
93980-81-5 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
(E)-11,11-dimethoxyundec-2-ene |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h4-5,13H,6-12H2,1-3H3/b5-4+ |
InChI Key |
PLJPAXHHAVGLIX-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CCCCCCCC(OC)OC |
Canonical SMILES |
CC=CCCCCCCCC(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 11,11 Dimethoxyundec 2 Ene and Analogous Structures
Strategies for Carbon-Carbon Bond Formation Leading to Unsaturated Chains
The formation of the undec-2-ene carbon skeleton is a critical step in the synthesis of 11,11-dimethoxyundec-2-ene. Olefination and cross-coupling reactions are powerful tools for constructing the necessary C-C bonds and introducing the desired unsaturation with regiochemical and stereochemical control.
Olefination Reactions for Alkenyl Acetal (B89532) Precursors
Olefination reactions provide a direct route to alkenes by coupling a carbonyl compound with a phosphorus- or silicon-stabilized carbanion. The Wittig and Horner-Wadsworth-Emmons reactions are prominent examples frequently utilized for the synthesis of unsaturated systems. nih.govorganic-chemistry.org
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (a Wittig reagent). wikipedia.org This method is widely used to convert carbonyls into alkenes. wikipedia.org For the synthesis of a precursor to this compound, a suitable aldehyde could be reacted with a Wittig reagent derived from a phosphonium salt containing the remainder of the carbon chain. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The reaction is tolerant of various functional groups, including ethers and, in some cases, esters. wikipedia.org Aqueous media have been shown to be effective for Wittig reactions with stabilized ylides and long-chain aliphatic aldehydes, often resulting in high yields and E-selectivity. nih.govresearchgate.net
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions. wikipedia.orguta.edu These carbanions are generally more nucleophilic than the corresponding phosphonium ylides and often provide excellent (E)-selectivity in the resulting alkene. wikipedia.orgorganic-chemistry.org The HWE reaction is advantageous as the byproduct, a dialkylphosphate salt, is water-soluble and easily removed. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes. uta.edu For the synthesis of an this compound precursor, a phosphonate ester containing the acetal moiety could be reacted with an appropriate aldehyde.
| Reaction | Reagents | Typical Selectivity | Key Advantages |
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | (Z) for non-stabilized ylides, (E) for stabilized ylides | Broad functional group tolerance |
| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone + Phosphonate Carbanion | Predominantly (E) | High (E)-selectivity, water-soluble byproduct |
| Peterson Olefination | Aldehyde/Ketone + α-Silyl Carbanion | Can be controlled to give either (E) or (Z) | Stereospecific elimination under different conditions |
Cross-Coupling Approaches for Long-Chain Alkene Construction
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds. wikipedia.org Reactions such as the Suzuki and Negishi couplings offer mild conditions and high functional group tolerance, making them suitable for the synthesis of complex molecules containing long unsaturated chains. wikipedia.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form C(sp²)–C(sp²) bonds and can be applied to the synthesis of substituted alkenes. wikipedia.org For a long-chain alkene like undec-2-ene, a vinylboronic acid or ester could be coupled with an alkyl halide, or an alkenyl halide could be coupled with an alkylborane. The Suzuki coupling generally proceeds with retention of the alkene stereochemistry. wikipedia.org
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org This versatility allows for the coupling of various fragments to construct the undecene backbone. For example, an alkenylzinc reagent could be coupled with an alkyl halide containing a protected aldehyde or acetal at the terminus. Nickel-catalyzed Negishi couplings have been shown to be effective for sp²-sp³ bond formation. wikipedia.org
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |
| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | Organic Halide or Triflate | Palladium | Tolerates a wide range of functional groups, uses stable organoboron reagents |
| Negishi Coupling | Organozinc | Organic Halide or Triflate | Palladium or Nickel | High reactivity of organozinc reagents, couples sp, sp², and sp³ carbons |
Acetalization Reactions for Terminal Dicarbonyl Precursors
The 11,11-dimethoxy acetal group is typically installed by the protection of a terminal aldehyde. Acetalization is a reversible reaction, and various methods have been developed to drive the reaction to completion.
Acid-Catalyzed Dimethyl Acetal Formation from Undecenals
The most common method for the formation of dimethyl acetals is the acid-catalyzed reaction of an aldehyde with an excess of methanol (B129727). organic-chemistry.org This reaction proceeds via a hemiacetal intermediate. youtube.com To drive the equilibrium towards the acetal product, water, a byproduct of the reaction, must be removed. nih.gov This can be achieved through the use of a dehydrating agent or azeotropic distillation.
Commonly used acid catalysts include protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA), as well as Lewis acids. organic-chemistry.orgnih.gov The use of trace amounts of conventional acids, such as HCl, has been shown to be highly efficient for the acetalization of a wide range of aldehydes, including α,β-unsaturated and aliphatic aldehydes, at ambient temperatures. nih.govacs.org
| Catalyst | Conditions | Substrate Scope | Ref. |
| Hydrochloric Acid (0.1 mol%) | Methanol, ambient temperature, 30 min | Various aldehydes, including unsaturated and aliphatic | nih.gov |
| Perchloric acid on silica (B1680970) gel | Methanol, solvent-free for some substrates | Aldehydes and ketones | organic-chemistry.org |
| Copper(II) tetrafluoroborate hydrate | Trimethyl orthoformate, room temperature | Aldehydes and ketones | researchgate.net |
| Al-MCM-41 | Methanol | Carbonyl compounds | researchgate.net |
Alternative Acetalization Reagents and Conditions
While acid catalysis is prevalent, the sensitivity of other functional groups within the molecule may necessitate milder or alternative conditions.
Trimethyl orthoformate (TMOF) can serve as both a source of the methoxy (B1213986) groups and a dehydrating agent, as it reacts with the water produced during the reaction. organic-chemistry.org This reagent is often used in conjunction with an acid catalyst.
Alternative catalysts have been developed to avoid the use of strong, corrosive acids. These include solid acid catalysts like zeolites and clays, which can be easily removed by filtration, and aprotic salts that can act as Brønsted acids. acs.orgresearchgate.net For instance, pyridinium salt derivatives have been shown to efficiently catalyze the formation of dimethyl acetals at ambient temperature. organic-chemistry.org
Non-acidic conditions have also been explored for acetal formation. A protocol using sodium alkoxide and a corresponding trifluoroacetate ester has been reported for the acetalization of non-enolizable aldehydes under basic conditions. rsc.org Additionally, photocatalytic methods using catalysts like Eosin Y or acid red 52 under visible light irradiation have been developed for the acetalization of aldehydes under neutral conditions. researchgate.net
Stereoselective Synthesis of this compound Isomers
The synthesis of specific isomers ((E)- or (Z)-) of this compound requires stereocontrolled methods for the formation of the carbon-carbon double bond.
The Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of (E)-alkenes . wikipedia.orgnrochemistry.com By using a phosphonate reagent containing the terminal dimethoxy acetal, it can be reacted with an appropriate aldehyde to selectively form the (E)-isomer of this compound. Modifications to the HWE reaction, such as the Still-Gennari conditions, can favor the formation of (Z)-alkenes by using phosphonates with electron-withdrawing groups. nrochemistry.com
Cross-coupling reactions like the Suzuki and Negishi couplings are also powerful tools for stereoselective alkene synthesis. wikipedia.orgnih.gov These reactions typically proceed with retention of the stereochemistry of the starting alkenyl metal species and alkenyl halide. Therefore, by starting with a stereochemically pure (E)- or (Z)-alkenyl halide or organometallic reagent, the corresponding (E)- or (Z)-isomer of the product can be obtained. For example, a (Z)-vinyl iodide can be coupled with an organometallic reagent to produce a (Z)-alkene. nsf.gov
The Wittig reaction can also be tuned to produce either the (E)- or (Z)-isomer. As mentioned earlier, non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor (E)-alkenes. organic-chemistry.org The Schlosser modification of the Wittig reaction can be used to convert the initially formed (Z)-alkene from a non-stabilized ylide to the thermodynamically more stable (E)-alkene. uh.edu
Control of Alkene Geometry (Z/E Isomerism)
The geometry of the alkene formed in the Wittig reaction is highly dependent on the nature of the ylide used. organic-chemistry.org Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized (also referred to as unstabilized).
Non-stabilized ylides , where the group attached to the negatively charged carbon is an alkyl group, typically lead to the formation of (Z)-alkenes. This is due to the kinetic control of the reaction, where the initial addition of the ylide to the carbonyl group proceeds through a puckered transition state that minimizes steric interactions, leading to the cis-substituted oxaphosphetane intermediate.
Stabilized ylides , which have an electron-withdrawing group (e.g., an ester or ketone) attached to the carbanion, generally favor the formation of (E)-alkenes. In this case, the reaction is under thermodynamic control, and the more stable trans-substituted oxaphosphetane intermediate is favored.
For the synthesis of this compound, a non-stabilized ylide would be required to favor the (Z)-isomer, while a stabilized ylide would be needed for the (E)-isomer. The Schlosser modification of the Wittig reaction can also be employed to favor the (E)-alkene by using a strong base like phenyllithium to deprotonate the intermediate betaine, allowing it to equilibrate to the more stable threo form before elimination. wikipedia.org
The E/Z nomenclature is used to unambiguously describe the stereochemistry of trisubstituted and tetrasubstituted alkenes by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog rules. libretexts.orgpressbooks.pub If the higher-priority groups are on the same side of the double bond, the configuration is Z (zusammen, German for "together"). If they are on opposite sides, the configuration is E (entgegen, German for "opposite"). pressbooks.pub
Table 1: Influence of Ylide Type on Alkene Geometry in Wittig Reactions
| Ylide Type | R Group on Ylide | Typical Product | Stereoselectivity |
|---|---|---|---|
| Non-stabilized | Alkyl, H | (Z)-alkene | High |
| Semi-stabilized | Aryl | Mixture of (Z)- and (E)-alkenes | Moderate |
| Stabilized | EWG (e.g., -COOR, -CN) | (E)-alkene | High |
Diastereoselective Approaches in Related Acetal-Alkene Systems
While this compound itself is not chiral, the principles of diastereoselective synthesis are crucial when considering the synthesis of more complex analogs that may contain stereocenters. In systems containing both an acetal and an alkene, controlling the stereochemistry becomes a significant challenge.
For instance, in the synthesis of polyketide natural products, which often feature long carbon chains with multiple stereocenters and functional groups like acetals and alkenes, diastereoselective methods are paramount. One common strategy is substrate-controlled diastereoselection, where an existing chiral center in the molecule directs the stereochemical outcome of subsequent reactions. For example, a chiral center adjacent to a carbonyl group can influence the facial selectivity of a nucleophilic attack, such as the addition of a Wittig reagent, leading to a diastereomeric excess of one alkene isomer.
Furthermore, catalyst-controlled diastereoselective reactions have emerged as powerful tools. Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other. For example, asymmetric olefin metathesis reactions using chiral catalysts can produce enantioenriched and diastereomerically enriched alkene products.
While not directly applicable to the achiral this compound, these advanced synthetic strategies are essential for the construction of its more complex, biologically active analogs.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. pnas.orgresearchgate.netorganic-chemistry.org The synthesis of this compound can be made more environmentally benign by incorporating several green chemistry principles.
Atom Economy: The Wittig reaction itself has a poor atom economy, as it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. Alternative alkene synthesis methods with better atom economy, such as olefin metathesis, could be considered. However, for the specific transformation required for this compound, the Wittig reaction remains a highly effective and versatile method.
Use of Greener Solvents: Traditional Wittig reactions often use solvents like THF or diethyl ether. wikipedia.org The use of greener solvents, such as 2-methyl-THF or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have better environmental profiles, can be explored. For the acetal formation step, performing the reaction under solvent-free conditions is a viable green alternative. researchgate.net
Catalysis: The acetal formation step typically uses an acid catalyst. Using a solid acid catalyst, which can be easily recovered and reused, is preferable to using a homogeneous acid catalyst that is difficult to separate from the reaction mixture. A photo-organocatalytic protocol for acetalization using a photocatalyst and household lamps has also been developed as a mild and green alternative. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly reactive catalysts that can promote reactions under milder conditions is a key aspect of green chemistry.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Traditional Approach | Greener Alternative |
|---|---|---|
| Atom Economy | Wittig reaction (stoichiometric PPh(_3)O byproduct) | Olefin metathesis (higher atom economy) |
| Solvents | THF, diethyl ether | 2-MeTHF, CPME, solvent-free conditions |
| Catalysis | Homogeneous acid catalyst for acetalization | Heterogeneous solid acid catalyst, photocatalysis |
| Energy Efficiency | Reactions often require heating or cooling | Use of highly active catalysts to enable reactions at ambient temperature |
Reaction Mechanisms and Reactivity of 11,11 Dimethoxyundec 2 Ene
Reactivity of the Alkene Moiety in 11,11-Dimethoxyundec-2-ene
The π-bond of the alkene in this compound is a region of high electron density, making it susceptible to attack by electrophiles and radicals. It also has the ability to participate in concerted pericyclic reactions.
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. They are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific.
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). In this process, the double bond of the ene shifts, and new sigma bonds are formed. This compound can act as the "ene" component due to the presence of allylic hydrogens on the carbon atom adjacent to the double bond.
The reaction requires elevated temperatures due to a high activation energy associated with the breaking of the allylic C-H sigma bond. Lewis acids can catalyze some ene reactions.
Table 1: Examples of Ene Reactions with this compound
| Enophile | Product |
| Maleic anhydride (B1165640) | Succinic anhydride derivative |
| Diethyl azodicarboxylate | Hydrazinyl derivative |
| Formaldehyde | Unsaturated alcohol |
[2+2] Cycloaddition: This reaction involves the combination of two alkene units to form a cyclobutane (B1203170) ring. Photochemical conditions are often required for these reactions to proceed in a concerted manner. The reaction of this compound with another alkene under photochemical irradiation could potentially lead to the formation of a substituted cyclobutane.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. It involves a conjugated diene and a dienophile. While this compound itself is not a diene, it can act as a dienophile, reacting with a suitable diene. The presence of the long alkyl chain with the terminal acetal (B89532) may sterically hinder the approach of the diene, potentially affecting reaction rates and stereoselectivity.
Radical addition to alkenes proceeds via a chain mechanism involving initiation, propagation, and termination steps. An initiator, such as a peroxide or UV light, generates a radical species which then adds to the double bond of the alkene. This addition creates a new radical intermediate that can then react with another molecule to propagate the chain.
In the case of this compound, the addition of a radical (X•) will lead to the formation of a more stable secondary radical. The subsequent abstraction of a hydrogen atom from a suitable donor will yield the final product.
Table 2: Radical Addition Reactions of this compound
| Reagent | Initiator | Product |
| HBr | Peroxides | 3-Bromo-11,11-dimethoxyundecane |
| Thiol (RSH) | AIBN or UV light | 3-(Alkylthio)-11,11-dimethoxyundecane |
The electron-rich π-bond of the alkene in this compound is susceptible to attack by electrophiles. These reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate.
The addition of an electrophile (E+) to the double bond will result in the formation of a more stable secondary carbocation. Subsequent attack by a nucleophile (Nu-) on the carbocation yields the final addition product. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms.
Table 3: Electrophilic Addition Reactions of this compound
| Reagent | Product (Major) |
| HCl | 3-Chloro-11,11-dimethoxyundecane |
| HBr | 3-Bromo-11,11-dimethoxyundecane |
| H₂O/H⁺ | 11,11-Dimethoxyundecan-3-ol |
| Br₂ in CCl₄ | 2,3-Dibromo-11,11-dimethoxyundecane |
Oxidative cleavage reactions break both the σ and π bonds of the alkene, leading to the formation of smaller carbonyl-containing fragments. The nature of the products depends on the oxidizing agent and the workup conditions.
Ozonolysis: Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) will yield two aldehydes. An oxidative workup (e.g., with hydrogen peroxide) will oxidize any initially formed aldehydes to carboxylic acids.
Potassium Permanganate (B83412) (KMnO₄): Under hot, acidic, or basic conditions, potassium permanganate will cleave the double bond of this compound to produce a carboxylic acid and another carbonyl compound.
Table 4: Oxidative Cleavage of this compound
| Reagent | Workup | Products |
| O₃ | Reductive (Zn/H₂O) | Nonanal and propanal |
| O₃ | Oxidative (H₂O₂) | Nonanoic acid and propanoic acid |
| KMnO₄ (hot, acidic/basic) | - | Nonanoic acid and acetic acid |
Pericyclic Reactions Involving the Alkene Functionality
Reactivity of the Dimethyl Acetal Functional Group
The dimethyl acetal group is generally stable under neutral or basic conditions but becomes reactive in the presence of acids, particularly Lewis acids. This reactivity stems from the ability of the oxygen atoms to be protonated or to coordinate with a Lewis acid, initiating a variety of transformations.
Lewis Acid-Catalyzed Transformations of Acetals
Lewis acids are effective catalysts for reactions involving acetals. wikipedia.org They function by accepting an electron pair from one of the oxygen atoms of the acetal, which weakens the carbon-oxygen bond and facilitates the formation of a resonance-stabilized oxocarbenium ion intermediate. acs.orgyoutube.com This intermediate is a key species in many subsequent reactions.
Commonly used Lewis acids for these transformations include metal triflates, such as bismuth(III) triflate (Bi(OTf)₃) and iron(III) triflate (Fe(OTf)₃), which have been shown to be highly efficient even at low catalyst loadings (e.g., 1 mol%). researchgate.netrsc.orgrsc.org Other examples of Lewis acids used in acetal chemistry include zinc chloride (ZnCl₂), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and aluminum chloride (AlCl₃). wikipedia.org
The general mechanism for Lewis acid-catalyzed activation of a dimethyl acetal is as follows:
Coordination of the Lewis acid to one of the methoxy (B1213986) groups.
Cleavage of the carbon-oxygen bond to release a methoxy group and form a resonance-stabilized oxocarbenium ion.
The oxocarbenium ion can then undergo various reactions, such as nucleophilic attack or rearrangement.
| Catalyst | Typical Loading | Reaction Conditions | Reference |
| Bismuth(III) triflate | 1 mol% | Room Temperature | researchgate.netrsc.orgrsc.org |
| Iron(III) triflate | 1 mol% | Room Temperature | rsc.orgrsc.org |
| Zinc(II) triflate | 20 mol% | 140 °C | acs.org |
| Silicon tetrachloride | --- | --- | acs.org |
Nucleophilic Additions to Acetal-Derived Species
The oxocarbenium ion generated from the Lewis acid-catalyzed activation of the dimethyl acetal is a potent electrophile and is susceptible to attack by a wide range of nucleophiles. nih.govbeilstein-journals.org The stereochemical outcome of these nucleophilic additions can often be controlled, depending on the nature of the nucleophile and the structure of the oxocarbenium ion. nih.govresearchgate.netresearchgate.net
For instance, small nucleophiles may add to the "inside" of a cyclic oxocarbenium ion conformer, while bulkier nucleophiles may favor addition from the face opposite to existing substituents to minimize steric hindrance. nih.gov This principle allows for diastereoselective bond formation.
Examples of nucleophiles that can react with acetal-derived oxocarbenium ions include:
Silyl enol ethers
Allyltrimethylsilane
Other electron-rich alkenes
Acetal Hydrolysis and Derivatization Pathways
In the presence of a Brønsted or Lewis acid and water, dimethyl acetals can be hydrolyzed back to the corresponding aldehyde. youtube.comorganic-chemistry.orgresearchgate.net This reaction is reversible, and the equilibrium can be controlled by the amount of water present. organic-chemistry.org The mechanism of hydrolysis is the reverse of acetal formation and proceeds through a hemiacetal intermediate. youtube.com
The steps for acid-catalyzed hydrolysis are:
Protonation of one of the methoxy groups, converting it into a good leaving group (methanol). youtube.com
Loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. youtube.com
Attack of a water molecule on the oxocarbenium ion. youtube.com
Deprotonation to form a hemiacetal. youtube.com
Protonation of the remaining methoxy group, followed by elimination of a second molecule of methanol to yield the aldehyde.
Derivatization of the aldehyde product from hydrolysis opens up a vast array of further chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecules.
Intramolecular Cyclization Pathways Involving Both Functional Groups
The presence of both a nucleophilic double bond and an electrophilic (upon activation) acetal group within the same molecule allows for intramolecular cyclization reactions, providing a powerful strategy for the synthesis of cyclic compounds. researchgate.netrsc.org
Transition Metal-Catalyzed Cyclization Studies
Transition metal catalysts, particularly those based on palladium, rhodium, and gold, are widely used to promote the cyclization of unsaturated substrates. researchgate.netrsc.org In the context of this compound, a Lewis acidic metal catalyst can activate the acetal, and the resulting oxocarbenium ion can be trapped by the internal double bond.
Research has shown that metal triflates, such as Bi(OTf)₃ and Fe(OTf)₃, are highly effective in catalyzing the intramolecular cyclization of unsaturated acetals. researchgate.netrsc.orgrsc.org These reactions can be highly selective, with the choice of catalyst influencing the structure of the product. For example, with Bi(OTf)₃, α,β-unsaturated ether carbocycles are often formed, while Fe(OTf)₃ can lead to cycloisomerization to form carbocyclic diethers. rsc.orgrsc.org These reactions are typically fast, often completing within minutes at room temperature. rsc.org
| Catalyst | Product Type | Yield | Reference |
| Bismuth(III) triflate | α,β-Unsaturated ether carbocycles | 60-90% | rsc.orgrsc.org |
| Iron(III) triflate | Carbocyclic diethers | 60-90% | rsc.orgrsc.org |
Radical Cascade Cyclizations
Radical cyclizations offer an alternative pathway for the formation of cyclic structures from unsaturated precursors. rsc.orgacs.org These reactions are typically initiated by the generation of a radical species, which can then undergo a series of intramolecular addition and rearrangement steps.
For a molecule like this compound, a radical could be generated at a position allylic to the double bond or through a process involving the acetal. This initial radical could then add to the double bond, leading to a cyclic radical intermediate. Subsequent reactions of this intermediate, such as hydrogen atom abstraction or further cyclization, would lead to the final product. The stereoselectivity of such radical cascade cyclizations can sometimes be controlled, for instance, through the use of metalloradical catalysis. nih.gov While the direct radical cascade cyclization of this compound is not extensively documented, the principles of radical reactions on similar unsaturated acetal systems suggest its feasibility. rsc.orgacs.org
Tandem and Cascade Reactions Incorporating this compound
Tandem and cascade reactions, also known as domino reactions, are powerful synthetic strategies wherein multiple bond-forming events occur in a single operation without the isolation of intermediates. nih.gov These processes are highly valued for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple precursors. 20.210.105 The bifunctional nature of this compound, containing both a terminal dimethyl acetal and an internal alkene, makes it a prime candidate for participation in such sequential transformations. Specifically, the compound can be envisaged to undergo intramolecular cyclization reactions under Lewis acid catalysis, a process that leverages the reactivity of both the acetal and the olefinic moieties.
A plausible cascade sequence for this compound involves a Lewis acid-catalyzed acetal-olefin cyclization. rsc.org In this hypothetical reaction, a strong Lewis acid, such as bismuth(III) triflate (Bi(OTf)₃), would be employed to activate the acetal group. rsc.orgresearchgate.net The reaction is initiated by the coordination of the Lewis acid to one of the methoxy groups of the acetal, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate.
This electrophilic oxocarbenium ion is then poised for intramolecular attack by the nucleophilic undec-2-ene double bond. The regioselectivity of this cyclization step would be governed by the stability of the resulting carbocationic intermediate. An attack by the double bond would lead to the formation of a new carbon-carbon bond, generating a cyclic carbocation. Subsequent reaction with a nucleophile present in the medium, or elimination of a proton, would neutralize the carbocation and yield the final cyclized product. The specific outcome would depend on the precise reaction conditions and the nature of the Lewis acid used.
For instance, the intramolecular nucleophilic addition of the double bond onto the oxocarbenium ion could generate a six-membered ring, a common outcome in such cyclizations. The resulting tertiary carbocation could then be trapped by the remaining methoxy group, or another nucleophile, to afford a functionalized cyclohexane (B81311) derivative. This type of transformation provides a direct route to complex cyclic ethers and other carbocyclic structures. rsc.orgresearchgate.net
While specific experimental data for this compound is not available in the literature, the outcomes of similar reactions with structurally related unsaturated acetals provide a strong indication of its potential reactivity. Research on analogous systems has demonstrated the feasibility of such Lewis acid-catalyzed cyclizations, often proceeding in good yields and with high selectivity. rsc.org The table below illustrates typical results for the cyclization of other unsaturated acetals, which can be considered representative of the potential outcomes for this compound.
| Entry | Lewis Acid Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Product Type | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Bi(OTf)₃ (1) | Dichloromethane | 25 | 15 | α,β-Unsaturated Ether Carbocycle | 85 |
| 2 | Fe(OTf)₃ (1) | Nitromethane | 25 | 20 | Carbocyclic Diether | 78 |
| 3 | Al(OTf)₃ (1) | Nitromethane | 25 | 30 | Mixed Carbocycles | 72 |
| 4 | SnCl₄ (100) | Dichloromethane | -78 | 60 | Cyclized Ether | 65 |
| 5 | TiCl₄ (100) | Dichloromethane | -78 | 60 | Cyclized Ether | 70 |
This table is representative of data for analogous unsaturated acetal cyclizations and is intended to be illustrative of potential outcomes for this compound. rsc.org
This tandem approach, initiating a cascade through the activation of the acetal functionality to engage the pendant alkene, underscores the synthetic potential of this compound in the rapid assembly of complex cyclic systems.
Spectroscopic and Advanced Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of 11,11-Dimethoxyundec-2-ene, offering precise insights into its carbon framework and the chemical environment of each proton.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in identifying the key functional groups within the this compound molecule. The presence of both an internal alkene and a terminal acetal (B89532) gives rise to characteristic signals in the NMR spectra.
In the ¹H NMR spectrum, the protons attached to the double bond (olefinic protons) are expected to resonate in the downfield region, typically between 5.3 and 5.5 ppm. The chemical shift and the coupling constants of these protons would confirm the trans or cis configuration of the double bond. The proton on the carbon bearing the two methoxy (B1213986) groups (the acetal proton) would appear as a triplet around 4.3 ppm, coupled to the adjacent methylene (B1212753) protons. The six protons of the two equivalent methoxy groups would produce a sharp singlet at approximately 3.3 ppm. The remaining methylene protons along the aliphatic chain would exhibit complex multiplets in the upfield region of the spectrum, generally between 1.2 and 2.2 ppm.
The ¹³C NMR spectrum provides complementary information. The carbons of the C=C double bond are expected to appear in the range of 120-140 ppm. The carbon atom of the acetal group (C-11) would be highly deshielded and is anticipated to resonate around 104 ppm. The carbons of the methoxy groups are expected to have a chemical shift of approximately 52-53 ppm. The remaining aliphatic carbons would produce signals in the 20-40 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2, H-3 | 5.3 - 5.5 | Multiplet |
| H-11 | ~4.3 | Triplet |
| -OCH₃ | ~3.3 | Singlet |
| Aliphatic Chain (CH₂) | 1.2 - 2.2 | Multiplets |
| Terminal CH₃ | ~0.9 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2, C-3 | 120 - 140 |
| C-11 | ~104 |
| -OCH₃ | 52 - 53 |
| Aliphatic Chain (CH₂) | 20 - 40 |
| Terminal CH₃ | ~14 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular backbone, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the olefinic protons (H-2 and H-3) and the allylic protons at C-4, as well as between the acetal proton (H-11) and the neighboring methylene protons at C-10. This helps to trace the proton-proton connectivity throughout the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the proton signals to their corresponding carbon signals identified in the ¹³C NMR spectrum. For example, the olefinic proton signals would correlate with the olefinic carbon signals, and the acetal proton signal would correlate with the C-11 signal.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be characterized by absorption bands corresponding to the vibrations of the C=C double bond and the C-O bonds of the acetal group.
A key absorption band would be the C=C stretching vibration, which for a non-conjugated alkene, typically appears in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl hydrogens would be observed just above 3000 cm⁻¹. The most prominent features related to the acetal group would be the strong C-O stretching bands, which are expected in the 1050-1150 cm⁻¹ region. Additionally, the sp³ C-H stretching vibrations of the aliphatic chain and methoxy groups would be visible just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alkene (C=C) | Stretch | 1640 - 1680 | Medium |
| Vinyl C-H | Stretch | > 3000 | Medium |
| Acetal (C-O) | Stretch | 1050 - 1150 | Strong |
| Aliphatic C-H | Stretch | < 3000 | Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis.
The molecular formula of this compound is C₁₃H₂₆O₂. The expected nominal molecular weight would be approximately 214 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) might be observed at m/z 214. However, acetals are known to be labile under EI conditions, so the molecular ion may be weak or absent.
The fragmentation pattern would be characteristic of the acetal and alkene moieties. A prominent fragmentation pathway for the acetal would be the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion at m/z 183. Another characteristic fragmentation would be the loss of methanol (B129727) (CH₃OH) to give a peak at m/z 182. Cleavage of the C10-C11 bond could lead to the formation of the dimethoxymethyl cation at m/z 75, which is often a base peak for dimethyl acetals.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For C₁₃H₂₆O₂, the calculated exact mass would be used to confirm the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of this compound.
Gas Chromatography (GC): Given its likely volatility, gas chromatography would be a suitable method for assessing the purity of this compound. When coupled with a flame ionization detector (FID), GC can provide quantitative information about the percentage purity. When coupled with a mass spectrometer (GC-MS), it allows for the separation of impurities and their subsequent identification based on their mass spectra.
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be used, particularly for preparative scale purification. A normal-phase HPLC method using a silica (B1680970) gel column with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) could be employed. Alternatively, a reversed-phase HPLC method with a C18 column and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water) could also be developed. Detection could be achieved using a refractive index detector (RID) or a UV detector at a low wavelength if the alkene provides sufficient chromophore activity.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions that synthesize this compound and for determining the appropriate solvent system for column chromatography purification. The compound's retention factor (Rf) would depend on the polarity of the stationary and mobile phases.
Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas chromatography and liquid chromatography are fundamental techniques for the separation and analysis of organic compounds. For a molecule such as this compound, with a moderate molecular weight and volatility, both GC and LC could be applicable for its purification and identification from a reaction mixture.
In a hypothetical GC analysis, the retention time of this compound would be influenced by its boiling point and the polarity of the stationary phase used in the column. A nonpolar stationary phase would likely result in elution based on the compound's boiling point.
For LC, particularly reversed-phase chromatography, the retention of this compound would be dependent on its hydrophobicity. The long alkyl chain would suggest strong retention on a nonpolar stationary phase (like C18), with elution being achieved using a mobile phase gradient of an organic solvent (e.g., acetonitrile or methanol) and water.
Hyphenated Techniques (GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are powerful tools for the structural elucidation of unknown compounds.
In a GC-MS analysis of this compound, the mass spectrometer would detect the molecular ion peak (M+), which would correspond to the compound's molecular weight. Fragmentation patterns observed in the mass spectrum would provide valuable structural information. For instance, fragmentation could occur at the acetal group, leading to the loss of a methoxy group (-OCH3) or the cleavage of the carbon-carbon bonds along the undecene chain.
Similarly, LC-MS would be a suitable technique, especially if the compound has limited thermal stability. Using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecular ion of this compound could be detected, confirming its molecular weight.
X-Ray Crystallography for Absolute Stereochemistry Determination (if applicable to derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, which allows for the unambiguous determination of a molecule's absolute stereochemistry. For this compound itself, being a liquid or a low-melting solid at room temperature is likely, which would make single-crystal X-ray diffraction challenging.
However, if a suitable crystalline derivative of this compound were to be synthesized, this technique could be employed. For example, if the double bond were to be functionalized to introduce a chiral center and the resulting product was a crystalline solid, X-ray crystallography could be used to determine its absolute configuration. The successful application of this technique is entirely dependent on the ability to grow a high-quality single crystal of the compound or a derivative thereof. Without experimental data, any discussion remains speculative.
Computational Chemistry and Theoretical Investigations of 11,11 Dimethoxyundec 2 Ene
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely employed to determine molecular geometries, electronic properties, and conformational energies. coventry.ac.uk For 11,11-Dimethoxyundec-2-ene, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the relative stabilities of different conformers.
DFT calculations begin with the optimization of the molecule's geometry to find its lowest energy structure. ijpsat.org The choice of the functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results. researchgate.net Once the geometry is optimized, various electronic properties can be calculated. The HOMO-LUMO energy gap is a key parameter derived from these calculations, providing insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. ijpsat.org
The Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom, revealing the polar nature of the C-O bonds in the dimethoxy group and the nonpolar character of the long hydrocarbon chain. This information is critical for understanding intermolecular interactions.
Conformational analysis using DFT involves calculating the energies of various possible spatial arrangements (conformers) of the molecule. For a flexible molecule like this compound, with its long undecene chain, numerous conformers exist due to rotation around single bonds. DFT can be used to identify the most stable conformers and the energy barriers between them.
Note: These values are illustrative for a representative dimethoxyalkene and would be specifically calculated for this compound in a dedicated study.
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for calculating the energies of static structures, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and conformational flexibility of molecules. nih.govcore.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms vary over time. nih.govosti.gov
For this compound, an all-atom MD simulation would typically be performed in a simulated solvent environment to mimic realistic conditions. nih.gov The simulation would reveal how the long undecene chain folds and moves, exploring a wide range of conformations. Analysis of the MD trajectory can identify the most frequently visited conformational states and the transitions between them. This provides a more dynamic picture of the molecule's structure than static DFT calculations alone.
Key analyses performed on MD trajectories include:
Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify large conformational changes.
Root Mean Square Fluctuation (RMSF): To determine the flexibility of different parts of the molecule. For this compound, the terminal methyl groups and the central part of the alkene chain would exhibit different fluctuation patterns.
Radius of Gyration (Rg): To measure the compactness of the molecule over time.
Dihedral Angle Analysis: To track the rotation around specific bonds and characterize the conformational states of the flexible chain.
These simulations provide a detailed map of the molecule's conformational landscape, which is crucial for understanding its physical properties and how it interacts with other molecules.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edunumberanalytics.com For this compound, a key reactive site is the carbon-carbon double bond. Theoretical methods can be used to model reactions such as electrophilic addition or oxidation at this site.
Reaction pathway analysis involves identifying the minimum energy path that connects reactants to products via a transition state. smu.edu The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Computational methods like the nudged elastic band (NEB) method or intrinsic reaction coordinate (IRC) calculations are used to find and verify the transition state structure. Once the transition state is located, its energy can be calculated, which allows for the determination of the activation energy (energy barrier) of the reaction. A lower activation energy implies a faster reaction rate.
For example, the hydroboration-oxidation of the double bond in this compound could be modeled. The calculations would reveal the structure of the transition state for the addition of borane (B79455) across the double bond, the energetics of the reaction, and any potential intermediates. This level of detail is often difficult to obtain through experimental means alone.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (e.g., this compound + electrophile). |
| Transition State | +15.2 | The highest energy structure along the reaction pathway. |
| Intermediate | -5.8 | A metastable species formed during the reaction. |
| Products | -25.0 | The final products of the reaction. |
Note: These values are representative and illustrate the type of data obtained from reaction pathway analysis.
Spectroscopic Property Prediction through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. jstar-research.comfrontiersin.orgbohrium.com
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts (¹H and ¹³C). uncw.edu These calculations, often performed using DFT, can predict the entire NMR spectrum of this compound. By comparing the calculated spectrum to an experimental one, the assignment of peaks to specific atoms can be confirmed. Spin-spin coupling constants can also be calculated to further aid in structural elucidation. uncw.edu
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated IR spectrum for this compound would show characteristic peaks for C-H stretches, the C=C double bond stretch, and the C-O stretches of the dimethoxy group.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy Type | Predicted Feature | Corresponding Functional Group |
|---|---|---|
| ¹³C NMR | ~130 ppm | C=C (alkene carbons) |
| ¹³C NMR | ~104 ppm | CH(OCH₃)₂ (acetal carbon) |
| ¹³C NMR | ~53 ppm | -OCH₃ (methoxy carbons) |
| ¹H NMR | ~5.4 ppm | -CH=CH- (alkene protons) |
| ¹H NMR | ~3.3 ppm | -OCH₃ (methoxy protons) |
| IR Absorption | ~1650 cm⁻¹ | C=C stretch |
| IR Absorption | ~1100 cm⁻¹ | C-O stretch |
Note: These are typical chemical shift and frequency ranges for the respective functional groups.
Quantitative Structure-Activity Relationships (QSAR) in Related Dimethoxyalkene Systems
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgcreative-biolabs.com While no specific QSAR studies on this compound are available, the principles can be applied to a series of related dimethoxyalkene compounds to predict their activity, for instance, as insect pheromones or signaling molecules.
A QSAR study involves several steps:
Data Set Collection: A set of structurally similar molecules with measured biological activities is compiled. drugdesign.org
Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies from DFT), and topological descriptors (e.g., connectivity indices). nih.gov
Model Development: A mathematical model is created using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find a correlation between the descriptors and the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net
For a hypothetical series of dimethoxyalkenes, a QSAR model might reveal that activity is positively correlated with the length of the alkyl chain and negatively correlated with the molecule's polarity. Such a model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. drugdesign.orgresearchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Synthetic Applications and Derivatization of 11,11 Dimethoxyundec 2 Ene
Role as a Precursor to Long-Chain Alcohols and Carbonyl Compounds
The dimethyl acetal (B89532) group in 11,11-dimethoxyundec-2-ene serves as a protected form of an aldehyde. This protecting group is stable under neutral or basic conditions but can be readily removed under acidic conditions to reveal the parent carbonyl group. libretexts.orglibretexts.org This reactivity is fundamental to its role as a precursor to long-chain carbonyl compounds.
The hydrolysis of this compound in the presence of an acid catalyst and water yields 11-oxoundec-2-ene (an unsaturated aldehyde) and two equivalents of methanol (B129727). libretexts.orglibretexts.org This transformation is reversible, and to drive the reaction to completion, the removal of methanol or the use of a large excess of water is typically employed.
Furthermore, the double bond in this compound can be subjected to various reduction or oxidation reactions. For instance, hydrogenation of the alkene would yield 11,11-dimethoxyundecane. Subsequent hydrolysis of the acetal would then provide the saturated aldehyde, undecanal.
Conversely, the double bond can be converted into a diol. Treatment of the alkene with reagents such as osmium tetroxide or a cold, dilute solution of potassium permanganate (B83412) can produce a diol at the 2 and 3 positions. youtube.com This would result in the formation of 11,11-dimethoxyundecane-2,3-diol, a polyfunctional long-chain molecule.
The combination of these transformations allows for the synthesis of a variety of long-chain alcohols and carbonyl compounds, as summarized in the table below.
| Starting Material | Reagents and Conditions | Product | Functional Groups |
| This compound | 1. H₂/Pd-C2. H₃O⁺ | Undecanal | Aldehyde |
| This compound | H₃O⁺ | 11-Oxoundec-2-ene | Aldehyde, Alkene |
| This compound | 1. OsO₄, NMO2. NaHSO₃ | 11,11-Dimethoxyundecane-2,3-diol | Acetal, Diol |
| This compound | 1. O₃2. Zn/H₂O | Nonanal and 2,2-dimethoxyacetaldehyde | Aldehyde, Acetal |
Utility in the Synthesis of Natural Products and Bioactive Molecules (via targeted transformations)
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its bifunctional nature makes it a conceptually valuable building block for the construction of complex molecular architectures. Many natural products, such as polyether marine natural products, contain long carbon chains with oxygenated functional groups. acs.org The structure of this compound provides a long aliphatic chain with two distinct functional handles that can be manipulated selectively.
The terminal acetal can be hydrolyzed to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions, such as Wittig, aldol (B89426), or Grignard reactions, to extend the carbon chain or introduce new functionalities. The internal double bond can be used to introduce stereocenters, for example, through asymmetric dihydroxylation or epoxidation. These transformations are key steps in the stereocontrolled synthesis of many bioactive molecules. beilstein-journals.org
For instance, the unsaturated aldehyde obtained from the hydrolysis of this compound could be a substrate in an asymmetric allylation reaction to create a homoallylic alcohol, a common motif in natural products. nih.gov Alternatively, the double bond could undergo an oxidative cyclization to form a tetrahydrofuran (B95107) ring, a structural feature present in numerous natural products. beilstein-journals.org The modular nature of such synthetic strategies allows for the iterative coupling of bifunctional building blocks to construct complex molecular frameworks. nih.gov
Development of Advanced Materials Precursors
The functional groups of this compound offer potential for its use as a precursor in the synthesis of advanced materials, such as polymers and functionalized surfaces. The terminal acetal, upon hydrolysis to an aldehyde, can be used in polymerization reactions. For example, it could undergo condensation polymerization with other monomers containing suitable functional groups, such as amines or alcohols, to form polyimines (Schiff bases) or polyacetals, respectively.
The internal double bond provides another site for polymerization. It can participate in radical, cationic, or anionic polymerization, or in ring-opening metathesis polymerization (ROMP) if incorporated into a cyclic monomer. The presence of the acetal group at the end of the chain could serve to introduce a protected functional group at the terminus of the polymer chain, which could be deprotected in a subsequent step for further modification or for the attachment of the polymer to a surface.
Furthermore, the long aliphatic chain of the molecule could be exploited to impart specific properties, such as hydrophobicity or flexibility, to the resulting materials. The ability to independently modify the two functional groups allows for the design of monomers that can lead to polymers with tailored properties.
Formation of Cyclic and Polycyclic Systems from Intramolecular Reactions
Unsaturated acetals, such as this compound, are valuable substrates for intramolecular cyclization reactions to form a variety of carbocyclic and heterocyclic systems. rsc.orgresearchgate.netrsc.org These reactions are typically catalyzed by Lewis acids, which activate the acetal group towards nucleophilic attack by the internal double bond.
Upon treatment with a Lewis acid, the dimethyl acetal can lose a methoxy (B1213986) group to form an oxocarbenium ion. This electrophilic species can then be attacked by the nucleophilic double bond in an intramolecular fashion. The outcome of the reaction depends on the specific reaction conditions and the nature of the Lewis acid catalyst.
For example, an intramolecular Friedel-Crafts-type reaction could lead to the formation of a six-membered ring if the double bond attacks the oxocarbenium ion in a 6-endo-trig fashion. Subsequent elimination of a proton would yield a cyclic ether. The specific regiochemistry and stereochemistry of the cyclization would be influenced by the geometry of the double bond and the reaction conditions. Such cyclization strategies are powerful tools for the construction of complex polycyclic systems found in many natural products and pharmaceuticals. beilstein-journals.org
| Catalyst | Proposed Intermediate | Potential Product Class |
| Bi(OTf)₃ | Oxocarbenium ion | Functionalized carbocycles rsc.org |
| Fe(OTf)₃ | Oxocarbenium ion | Carbocyclic diethers rsc.org |
| Lewis Acids (general) | Oxocarbenium ion | Cyclic ethers, polycyclic systems |
Preparation of Functionalized Derivatives for Further Synthetic Transformations
The alkene and acetal functionalities in this compound can be selectively transformed to introduce new functional groups, thereby creating a range of functionalized derivatives for further synthetic applications. nih.gov
The double bond is susceptible to a variety of electrophilic addition reactions. For instance, hydroboration-oxidation would yield an alcohol at the C-3 position, while oxymercuration-demercuration would produce an alcohol at the C-2 position. Epoxidation of the alkene would furnish an epoxide, a versatile intermediate that can be opened with various nucleophiles to introduce a wide range of functionalities.
The acetal group can also be modified. For example, it can be converted to a dithioacetal, which is more stable to acidic conditions and can be used as a protecting group or as a precursor for the generation of a carbanion for C-C bond formation. Transacetalization with a diol, such as ethylene (B1197577) glycol, would produce a cyclic acetal, which can offer different stability and reactivity profiles. organic-chemistry.org
These derivatization reactions significantly expand the synthetic utility of this compound, making it a versatile platform for the synthesis of a diverse array of complex molecules.
| Reaction Type | Reagents | Functional Group Introduced |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Hydroxyl |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Transacetalization | Ethylene glycol, H⁺ | Cyclic acetal |
Conclusion and Future Research Perspectives
Summary of Current Understanding and Research Gaps
A comprehensive review of available chemical databases and scholarly articles reveals a significant gap in the specific knowledge of 11,11-Dimethoxyundec-2-ene. There is a notable absence of published research detailing its synthesis, spectroscopic characterization, or reactivity. This lack of direct data constitutes a primary research gap.
However, our understanding of the constituent functional groups—the internal alkene and the terminal dimethyl acetal (B89532)—allows for informed speculation on its probable chemical behavior. The alkene group is expected to undergo typical electrophilic additions, metathesis, and various metal-catalyzed functionalization reactions. thieme.de The acetal, being a protected aldehyde, is anticipated to be stable under neutral and basic conditions but labile in the presence of acid, offering a latent carbonyl functionality. researchgate.netnih.gov
The key challenge and research opportunity lie in the chemoselective manipulation of one functional group in the presence of the other. numberanalytics.comnumberanalytics.com Developing synthetic methodologies that can selectively target either the C=C double bond or the dimethoxyacetal is crucial for unlocking the synthetic potential of this molecule.
Emerging Methodologies and Catalytic Systems in Dimethoxyalkene Chemistry
Recent advancements in catalysis offer promising avenues for the selective synthesis and functionalization of molecules like this compound. These emerging methodologies are pivotal for navigating the challenges of chemoselectivity in bifunctional compounds.
Synthesis:
The construction of long-chain unsaturated acetals can be approached through several modern synthetic strategies. Olefin metathesis, particularly cross-metathesis using catalysts like Grubbs' second-generation catalyst, could provide a direct route to α,β-unsaturated acetals, which are valuable synthetic intermediates. researchgate.netresearchgate.netqub.ac.uk Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, also present powerful tools for the stereoselective synthesis of di- and trisubstituted alkenes, which could be adapted for the synthesis of the target molecule or its precursors. nih.gov
Functionalization:
The development of bifunctional catalysts, which possess two distinct catalytic sites, is particularly relevant for molecules like this compound. researchgate.netosti.govacs.org These catalysts can facilitate tandem reactions, where a single catalyst promotes multiple sequential transformations. researchgate.netresearchgate.netdicp.ac.cn For instance, a catalyst with both a metal center to activate the alkene and an acidic or basic site to interact with the acetal could enable novel and efficient synthetic pathways.
Furthermore, the field of biocatalysis is providing an expanding toolbox of enzymes for the selective functionalization of alkenes in a greener and highly selective manner. rsc.org Engineered enzymes could potentially differentiate between the two functional groups in this compound, leading to highly specific transformations that are challenging to achieve with traditional chemical catalysts.
| Catalytic System | Potential Application for this compound | Key Advantages |
| Grubbs' Catalysts | Synthesis via cross-metathesis. | High functional group tolerance, predictable stereoselectivity. researchgate.netresearchgate.net |
| Palladium Catalysts | Stereoselective synthesis of the alkene moiety. | Wide applicability for C-C bond formation. nih.gov |
| Bifunctional Catalysts | Tandem reactions involving both alkene and acetal. | Increased efficiency, novel reaction pathways. researchgate.netosti.govacs.org |
| Engineered Enzymes | Chemoselective functionalization of either the alkene or acetal. | High selectivity, environmentally benign conditions. rsc.org |
Potential for Novel Transformations and Synthetic Applications
The unique structure of this compound opens the door to a variety of novel chemical transformations and applications. The spatial separation of the two functional groups allows for the synthesis of long-chain, bifunctional molecules that could serve as versatile building blocks in organic synthesis.
Novel Transformations:
One area of potential innovation lies in the development of catalytic systems that can achieve remote functionalization. A catalyst could initially interact with one functional group and, through an intramolecular pathway, effect a transformation at the other end of the molecule. For example, a metal catalyst could coordinate to the alkene and, via a "walking" mechanism, functionalize a C-H bond closer to the acetal group. rsc.org
Furthermore, tandem reactions that involve the deprotection of the acetal followed by an intramolecular reaction with the alkene or a derivative thereof could lead to the formation of complex cyclic structures. The in-situ generation of an aldehyde from the acetal under acidic conditions could trigger a cascade of reactions, such as intramolecular aldol (B89426) or Prins-type cyclizations.
Synthetic Applications:
The ability to selectively modify either the alkene or the acetal functionality makes this compound a potentially valuable precursor for the synthesis of a wide range of complex molecules. For instance, functionalization of the alkene followed by deprotection of the acetal could yield long-chain keto-acids or keto-alcohols, which are important intermediates in the synthesis of natural products and pharmaceuticals.
Moreover, this compound could serve as a monomer in polymerization reactions. The alkene could undergo polymerization, leaving the acetal group intact for subsequent post-polymerization modification. This would allow for the synthesis of functional polymers with pendant aldehyde groups, which are useful for cross-linking or for the attachment of other molecules. The development of bifunctional molecules for applications in materials science and drug discovery is a rapidly growing field, and versatile building blocks like this compound could play a significant role. nih.govwuxibiology.com
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 11,11-Dimethoxyundec-2-ene with high purity, and how can experimental variables be optimized?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection, and catalyst efficiency). For example, etherification reactions involving dimethoxy groups often use acid catalysis (e.g., H₂SO₄ or Amberlyst-15) under anhydrous conditions to minimize hydrolysis . Purity optimization involves techniques like column chromatography (silica gel) and characterization via GC-MS or NMR to verify structural integrity. Variables such as reaction time and stoichiometric ratios should be systematically tested using factorial experimental designs to identify optimal yields .
Q. How can researchers validate the structural characterization of this compound to resolve ambiguities in spectral data?
- Methodological Answer : Combine multiple spectroscopic methods:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) proton signals (~3.3 ppm) and olefinic protons (δ 5.0–5.5 ppm) .
- IR Spectroscopy : Confirm C-O-C (1050–1150 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z = 228.3 for C₁₃H₂₄O₂) and fragmentation patterns. Discrepancies in data should prompt re-evaluation of sample purity or computational modeling (e.g., DFT for predicting NMR shifts) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and ECHA guidelines for organooxygen compounds:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and chemical-resistant lab coats.
- Store in inert, airtight containers away from oxidizers. Document all safety procedures in a lab notebook, as per CHEM 272 standards .
Advanced Research Questions
Q. How can this compound be utilized as a precursor in synthesizing complex macrocyclic compounds, and what challenges arise in controlling stereochemistry?
- Methodological Answer : The compound’s terminal alkene and dimethoxy groups enable ring-closing metathesis (Grubbs catalyst) or epoxidation reactions. Challenges include:
- Stereoselectivity : Use chiral catalysts (e.g., Jacobsen’s catalyst) or kinetic resolution to control enantiomeric excess.
- Byproduct Formation : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DCM vs. THF) to suppress side reactions .
Q. What statistical approaches are recommended to resolve contradictions in catalytic efficiency data for this compound in cross-coupling reactions?
- Methodological Answer : Apply error analysis and hypothesis testing:
- ANOVA : Compare variance across experimental replicates to identify outliers.
- Regression Analysis : Correlate catalyst loading (%) with yield (%) to assess linearity.
- Uncertainty Propagation : Quantify instrument error (e.g., ±0.1% for HPLC) and integrate into final conclusions. Discrepancies may stem from uncontrolled variables (e.g., moisture content) requiring rigorous environmental controls .
Q. How can computational chemistry (e.g., MD simulations) enhance the understanding of this compound’s interactions in lipid bilayer systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate insertion dynamics into lipid bilayers (e.g., DPPC membranes) using GROMACS or AMBER. Analyze parameters like diffusion coefficients and free energy profiles.
- QM/MM Hybrid Models : Study electronic interactions at the alkene-membrane interface. Validate simulations with experimental data (e.g., fluorescence quenching assays) .
Data Presentation and Reproducibility
Q. What best practices ensure reproducibility in reporting synthetic yields and spectroscopic data for this compound?
- Methodological Answer :
- Raw Data Inclusion : Provide NMR spectra (integration values), GC-MS chromatograms, and HPLC purity reports in supplementary materials.
- Detailed Protocols : Specify equipment calibration (e.g., NMR shimming) and solvent batch numbers.
- Error Margins : Report yields as mean ± standard deviation (n ≥ 3). Follow IUPAC guidelines for significant figures in analytical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
